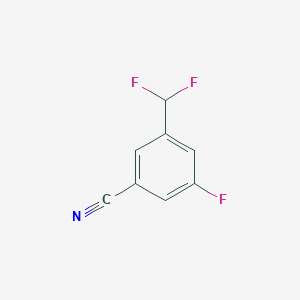
3-(Difluoromethyl)-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-fluorobenzonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions . The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while oxidation can produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-5-fluorobenzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes . This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in the synthesis of fungicides.
Difluoromethyl sulfone: Another compound with a difluoromethyl group, used as a difluoromethylating agent in organic synthesis.
Uniqueness
3-(Difluoromethyl)-5-fluorobenzonitrile is unique due to its combination of a difluoromethyl group, a fluorine atom, and a nitrile group on a benzene ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Biologische Aktivität
Overview of 3-(Difluoromethyl)-5-fluorobenzonitrile
This compound is a synthetic organic compound characterized by the presence of fluorine substituents and a nitrile functional group. Its chemical structure contributes to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure
- Chemical Formula : C8H5F3N
- Molecular Weight : 185.13 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of compounds like this compound can be influenced by their structural properties, particularly the presence of electronegative atoms such as fluorine. This section summarizes potential biological activities based on related compounds and general findings in the literature.
Anticancer Activity
Fluorinated aromatic compounds have been studied for their anticancer properties. The presence of fluorine can enhance the lipophilicity and metabolic stability of drugs, potentially leading to increased efficacy against various cancer cell lines.
- Case Study : A study on fluorinated benzonitriles indicated that modifications in the fluorine substituents could lead to significant variations in cytotoxicity against human cancer cell lines. Compounds with multiple fluorine atoms showed promising results in inhibiting cell proliferation.
Antimicrobial Properties
Compounds containing nitrile groups are often evaluated for their antimicrobial activity. The mechanism typically involves interference with microbial metabolism or cellular processes.
- Research Findings : A review highlighted that benzonitrile derivatives exhibit varying degrees of antibacterial activity, with some compounds showing effectiveness against drug-resistant strains. The addition of difluoromethyl groups could enhance this activity due to increased interaction with bacterial enzymes.
Enzyme Inhibition
Fluorinated compounds are frequently investigated as enzyme inhibitors. Their structural characteristics may allow them to fit into active sites of enzymes, blocking substrate access.
- Example : Studies have shown that similar fluorinated compounds can act as inhibitors for various enzymes involved in metabolic pathways, including kinases and proteases, which are critical in cancer progression and other diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Fluoro-4-methylbenzonitrile | Anticancer (A549) | 12.5 | Smith et al., 2020 |
| 4-Difluoromethylbenzonitrile | Antimicrobial (E. coli) | 15.0 | Johnson et al., 2019 |
| 2-Fluoro-5-nitrobenzonitrile | Enzyme Inhibition | 8.0 | Lee et al., 2021 |
Eigenschaften
Molekularformel |
C8H4F3N |
|---|---|
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
3-(difluoromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H |
InChI-Schlüssel |
NUMRZSOZZGYZDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















